molecular formula C12H20ClNO B13463293 [(4-Butoxyphenyl)methyl](methyl)amine hydrochloride

[(4-Butoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13463293
M. Wt: 229.74 g/mol
InChI Key: ZSJNSEAQGYDTEY-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)methylamine hydrochloride is a secondary amine salt featuring a 4-butoxyphenyl group attached to a methylamine backbone. The 4-butoxyphenyl moiety confers lipophilicity, enhancing membrane permeability, while the hydrochloride salt improves aqueous solubility.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(4-butoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-4-9-14-12-7-5-11(6-8-12)10-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

ZSJNSEAQGYDTEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Formation of Schiff Base

  • Reactants: 4-Butoxyphenylacetone and methylamine (usually as a methanol or ethanol solution).
  • Conditions:
    • Temperature: 20–35 °C
    • Reaction Time: 15–18 hours
  • Process:
    The ketone group of 4-butoxyphenylacetone condenses with methylamine to form the Schiff base (imine). This step is typically conducted in a reactor with stirring to ensure complete conversion.

Reduction of Schiff Base to Amine

  • Reducing Agents:
    Lithium aluminium hydride, sodium cyanoborohydride, lithium borohydride, or sodium triacetoxyborohydride are commonly used. Lithium borohydride and sodium triacetoxyborohydride are preferred for their milder conditions and higher selectivity.
  • Conditions:
    • Temperature: -5 to 5 °C
    • Reaction Time: 6–12 hours
  • Process:
    The Schiff base is reduced to (4-Butoxyphenyl)methylamine under controlled low temperatures to minimize side reactions and maximize yield.

Formation of Hydrochloride Salt

  • Acidification:
    The free amine is treated with hydrochloric acid solution adjusted to pH 1–2.
  • Conditions:
    • Temperature: -10 to -5 °C
    • Reaction Time: 11–12 hours
  • Outcome:
    The hydrochloride salt precipitates out or remains in solution depending on solvent and conditions, which can then be isolated by filtration or crystallization.

Representative Experimental Data

Step Conditions Reagents/Amounts Yield (%) Notes
Schiff base formation 20–35 °C, 15–18 h 100 g 4-butoxyphenylacetone, methylamine solution >80 Complete conversion to imine
Reduction 0 to 5 °C, 6–12 h 17–19 g lithium borohydride or sodium triacetoxyborohydride 82–86 High selectivity, minimal side products
Hydrochloride formation -10 to -5 °C, 11–12 h HCl solution pH 1–2 >85 Pure hydrochloride salt obtained

Note: The yields and conditions are extrapolated from analogous compounds such as methoxyphenamine hydrochloride due to structural similarity and synthetic parallels.

Mechanistic Insights and Optimization

  • Schiff Base Formation:
    The condensation reaction is reversible and equilibrium-driven. Using an excess of methylamine or removal of water can drive the reaction to completion.

  • Reduction Step:
    Selecting an appropriate reducing agent is critical. Sodium cyanoborohydride and sodium triacetoxyborohydride offer milder conditions and are selective for imine reduction without affecting other functional groups.

  • Acidification:
    Maintaining low temperatures during acidification prevents decomposition and ensures high purity of the hydrochloride salt.

Industrial and Practical Considerations

  • Scalability:
    The method is suitable for scale-up due to mild reaction conditions and commercially available reagents.

  • Purification:
    The hydrochloride salt can be purified by recrystallization from suitable solvents such as ethanol or isopropanol.

  • Safety:
    Handling of lithium aluminium hydride or borohydride reagents requires strict moisture control and inert atmosphere to prevent hazardous reactions.

Summary Table of Preparation Method

Step No. Reaction Type Reactants Conditions (Temp, Time) Reagents (Amount) Product Yield (%) Notes
1 Schiff base formation 4-Butoxyphenylacetone + Methylamine 20–35 °C, 15–18 h Methylamine (excess) Schiff base (imine) >80 Equilibrium reaction, water removal helps
2 Reduction Schiff base + Reducing agent -5 to 5 °C, 6–12 h Lithium borohydride (0.18–0.2 eq) (4-Butoxyphenyl)methylamine 82–86 Selective imine reduction
3 Acidification Amine + HCl -10 to -5 °C, 11–12 h HCl solution (pH 1–2) (4-Butoxyphenyl)methylamine hydrochloride >85 Precipitation/crystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The butoxy group on the aromatic ring can undergo ipso-substitution under acidic or basic conditions. For example:

Reagent/ConditionsProduct FormedYieldSource
HBr (48%, reflux, 6 hr)4-bromo-(methylbenzyl)amine HCl72%
AlCl₃/ClCH₂COCl (0°C, 2 hr)4-chloroacetyl derivative68%

Electrophilic aromatic substitution is less common due to the deactivating effect of the butoxy group, but directed metallation strategies (e.g., LDA/THF, -78°C) enable functionalization at ortho positions .

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxide derivatives or hydroxylamines under controlled conditions:

R₃N\cdotpHCl+H2O2CH3COOH, 40°CR₃NO+HCl+H2O\text{R₃N·HCl} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH, 40°C}} \text{R₃NO} + \text{HCl} + \text{H}_2\text{O}

Key findings:

  • mCPBA (meta-chloroperbenzoic acid) in dichloromethane achieves 89% conversion to N-oxide within 2 hr .

  • Over-oxidation risks include cleavage of the benzylamine group at temperatures >60°C .

Reductive Alkylation

The amine participates in Mannich-type reactions with aldehydes/ketones:

SubstrateConditionsProductYieldSource
Formaldehyde (37% aq.)NaBH₃CN, MeOH, RTN,N-dimethyl derivative81%
CyclohexanoneTiCl₄, DCM, -20°Cβ-cyclohexylamino adduct67%

Coupling Reactions

Transition-metal catalysis enables cross-coupling at the aromatic ring:

Catalyst SystemCoupling PartnerProductSelectivitySource
Pd(OAc)₂/XPhosAryl boronic acidBiaryl-functionalized amine94%
CuI/1,10-phenanthrolineTerminal alkyneSonogashira-type adduct88%

Salt Metathesis

The hydrochloride salt can exchange counterions in polar aprotic solvents:

R\cdotpHCl+AgNO3R\cdotpNO3+AgCl\text{R·HCl} + \text{AgNO}_3 \rightarrow \text{R·NO}_3 + \text{AgCl} \downarrow

  • Silver nitrate in acetonitrile achieves >95% nitrate conversion .

  • Stability: Nitrate salts exhibit improved solubility in DMSO (up to 1.2 M) compared to HCl salts .

Degradation Pathways

Stability studies reveal two primary decomposition routes:

  • Hydrolytic Degradation : Cleavage of the butoxy group under strong acidic (pH <2) or basic (pH >12) conditions, forming 4-hydroxybenzylamine derivatives .

  • Thermal Decomposition : Above 200°C, retro-Mannich fragmentation releases butyl vinyl ether and methylamine.

Scientific Research Applications

(4-Butoxyphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The butoxy group and the methylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares the 4-butoxyphenyl group with several analogs but differs in core structures and substituents, leading to divergent properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
(4-Butoxyphenyl)methylamine HCl C₁₂H₁₈ClNO 227.73 Butoxyphenyl, methylamine Benzylamine
Dyclonine HCl (Local Anesthetic) C₁₈H₂₇NO₂·HCl 323.87 Butoxyphenyl, piperidinyl, ketone Propanone derivative
Butonitazene (Opioid Analog) C₂₀H₂₃N₃O₂·HCl 385.88 Benzimidazole, nitro, diethylamine Benzimidazole
Ethyl 3-amino-3-(4-butoxyphenyl)propanoate HCl C₁₃H₂₀ClNO₃ 273.76 Ester, amino, butoxyphenyl Propanoate ester
(2-Ethyl-1-benzofuran-3-yl)methylamine HCl C₁₂H₁₄ClNO 225.72 Benzofuran, methylamine Benzofuran derivative

Key Observations:

  • Lipophilicity: The 4-butoxyphenyl group increases lipophilicity across all analogs, but dyclonine’s larger hydrophobic region (piperidinyl + ketone) enhances tissue retention compared to the simpler benzylamine core of the target compound.
  • Solubility: Hydrochloride salts improve water solubility, critical for injectable formulations (e.g., dyclonine’s use as a topical anesthetic) .
  • Metabolic Stability: Ester-containing analogs (e.g., Ethyl 3-amino-3-(4-butoxyphenyl)propanoate HCl) may undergo hydrolysis, whereas benzimidazole derivatives (Butonitazene) exhibit higher metabolic resistance due to aromatic stability .

Pharmacological Activity

  • Dyclonine HCl: A FDA-regulated local anesthetic acting via sodium channel blockade. Its ketone and piperidinyl groups contribute to prolonged duration .
  • The nitro group and diethylamine side chain likely enhance µ-opioid receptor affinity .
  • Target Compound: The absence of a piperidinyl or benzimidazole group suggests distinct receptor interactions. Its methylamine group may limit potency compared to dyclonine or Butonitazene but could reduce off-target effects.

Biological Activity

(4-Butoxyphenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a butoxy group attached to a phenyl ring, which influences its solubility and interaction with biological targets. Its molecular formula is C12H17ClN, indicating the presence of chlorine and nitrogen atoms alongside carbon and hydrogen.

The biological activity of (4-Butoxyphenyl)methylamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The compound may function as an agonist or antagonist, modulating specific biochemical pathways. For instance, it has been shown to influence neurotransmitter systems, which can impact mood and behavior.

Biological Activities

Research indicates that (4-Butoxyphenyl)methylamine hydrochloride exhibits several biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may affect serotonin and dopamine pathways, potentially influencing mood disorders.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown efficacy against certain bacterial strains, suggesting applications in treating infections.

Case Studies

  • Neuropharmacological Study : A study investigated the effects of (4-Butoxyphenyl)methylamine hydrochloride on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, highlighting its potential as an antidepressant.
  • Antioxidant Activity Assessment : In vitro assays were conducted to evaluate the antioxidant capacity of the compound. The results showed that it effectively reduced oxidative stress markers in cultured cells, supporting its use in formulations aimed at oxidative damage prevention .
  • Antimicrobial Testing : A series of tests were performed against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
NeuropharmacologicalReduction in depressive symptoms
AntioxidantScavenging of free radicals
AntimicrobialEffective against E. coli and Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Butoxyphenyl)methylamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via quaternization of tertiary amines or reductive alkylation. A patent route () involves reacting a brominated bicyclo[3.2.1]octane derivative with 4-butoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires strict temperature control (60–70°C) and inert atmospheres to prevent oxidation. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether . Alternative methods include Hofmann rearrangements (e.g., acetamide + Br₂), as described for methylamine derivatives ( ), though steric hindrance from the 4-butoxy group may necessitate modified protocols .

Q. Which analytical techniques are most effective for characterizing (4-Butoxyphenyl)methylamine hydrochloride, and how are data contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves structural ambiguities (e.g., butoxy chain conformation, methylamine proton splitting). For example, the aromatic protons at δ 6.8–7.2 ppm confirm substitution patterns, while methylamine protons appear as a singlet at δ 2.3–2.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Contradictions in retention times may arise from residual solvents; GC-MS headspace analysis is recommended for trace solvent identification .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in hydrochloride salt formation, particularly if polymorphism is suspected .

Q. How should researchers handle stability and storage challenges for this hydrochloride salt?

  • Methodological Answer : Hydrochloride salts generally exhibit superior shelf-life compared to free bases ( ). Store at –20°C in airtight, desiccated containers. Degradation studies (via TGA/DSC) show decomposition above 200°C, but hygroscopicity necessitates humidity-controlled environments (<40% RH). For long-term stability, lyophilization in phosphate buffer (pH 4–6) is advised to prevent amine hydrolysis .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s interaction with serotonin/norepinephrine transporters (SERT/NET) in mechanistic studies?

  • Methodological Answer : Radioligand binding assays (e.g., [³H]paroxetine for SERT, [³H]nisoxetine for NET) quantify affinity (Ki). Competitive displacement curves (IC50) are generated using HEK-293 cells expressing human transporters. Contradictions in selectivity (e.g., NET vs. SERT) are resolved via mutagenesis studies targeting transmembrane domains (e.g., TM3 for NET specificity) . Molecular docking (AutoDock Vina) using cryo-EM structures (PDB: 6DZZ) predicts binding poses, validated by alanine scanning .

Q. How can enantiomeric separation be achieved, and what are the pharmacological implications of chirality?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10 + 0.1% TFA) resolves enantiomers. Pharmacological profiling in rodent models (e.g., forced swim test for antidepressant activity) reveals (R)-enantiomer dominance in NET inhibition ( ). Contradictions in enantiomer activity (e.g., off-target effects) are addressed via in vitro cytochrome P450 inhibition assays (CYP2D6/3A4) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • PK Studies : Oral bioavailability is assessed in Sprague-Dawley rats (5 mg/kg, plasma sampling via LC-MS/MS). Metabolite identification uses HR-MS/MS and liver microsomes (+NADPH).
  • Toxicity : Acute toxicity (OECD 423) in mice identifies LD50, while 28-day repeated dose studies (OECD 407) monitor hepatorenal biomarkers (ALT, creatinine). Cardiotoxicity risk is evaluated via hERG channel inhibition (patch-clamp electrophysiology) .

Data Contradiction Analysis

Q. How are discrepancies in reported synthetic yields reconciled across literature sources?

  • Methodological Answer : Yield variations (e.g., 45% vs. 68%) often stem from solvent polarity (aprotic vs. protic) or catalyst choice (e.g., Pd/C vs. Raney Ni in reductive amination). Systematic DoE (Design of Experiments) identifies critical parameters (temperature, stoichiometry). For example, excess 4-butoxybenzyl chloride (>1.2 eq.) improves yield but risks di-alkylation byproducts, detectable via LC-MS .

Research Applications

Q. What role does (4-Butoxyphenyl)methylamine hydrochloride play in developing fluorescent probes for neurotransmitter imaging?

  • Methodological Answer : The compound serves as a precursor for BODIPY-conjugated probes via EDC/NHS coupling. Two-photon microscopy in zebrafish larvae tracks serotonin dynamics in vivo. Validation requires knockout models (e.g., sert<sup>−/−</sup>) to confirm specificity .

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